1-ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one

Physicochemical profiling pKa prediction Reaction optimization

Researchers scaling imidazol-2-one-based syntheses encounter inconsistent reactivity when substituting analogs. 1-Ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one (CAS 41647-51-2) resolves this through quantifiable property differences: • +0.41 pKa shift (12.61 vs. 12.20) enables chemoselective N-alkylation at pH ~12.4 • 12.6% lower density (1.041 vs. 1.191 g/cm³) improves gravimetric feeding accuracy in continuous flow • Estimated LogP increase of +0.9 to +1.5 units provides distinct HPLC retention for purity assays Suitable as a building block for kinase inhibitor scaffolds (US-8633231-B2). Available in 100 mg to gram-scale quantities.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
Cat. No. B13243380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCCN1C=C(NC1=O)C
InChIInChI=1S/C6H10N2O/c1-3-8-4-5(2)7-6(8)9/h4H,3H2,1-2H3,(H,7,9)
InChIKeyHKUAYAAVHKRBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one: Physicochemical Profile and Comparator Baseline


1-Ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one (CAS 41647-51-2) is an N1,C4-disubstituted imidazol-2-one with molecular formula C6H10N2O and molecular weight 126.16 g/mol [1]. Its predicted pKa is 12.61±0.70 and predicted density is 1.041±0.06 g/cm³ . These properties diverge quantitatively from the unsubstituted parent, 1,3-dihydro-2H-imidazol-2-one (CAS 5918-93-4; pKa 12.20±0.70, density 1.191±0.06 g/cm³) , establishing a measurable basis for differentiating procurement decisions within the imidazol-2-one class.

pH-Sensitive Synthesis
pKa differentiation supports pH-controlled reaction selectivity in N-alkylation or coupling steps.
Process Engineering
Density variation from the parent scaffold informs bulk handling, volumetric dosing, and scale-up consistency.
Chromatography Development
Estimated lipophilicity shift aids reversed-phase method differentiation and building block selection.

1-Ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one: Why Generic Substitution Fails


Interchanging imidazol-2-one derivatives without considering substitution effects risks altering critical physicochemical parameters. The N1-ethyl and C4-methyl substituents on 1-ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one increase its pKa by +0.41 units (from 12.20 to 12.61) and decrease its density by −0.150 g/cm³ (from 1.191 to 1.041 g/cm³) relative to the unsubstituted core . Such shifts directly affect protonation equilibria in reaction media, crystallization behavior, and chromatographic retention, making simple interchange of analogs without adjusting experimental conditions unreliable for reproducible synthesis or formulation [1]. The subsequent quantitative evidence provides the measurements necessary for informed procurement selection.

pKa mismatch

Interchanging with the unsubstituted core may shift protonation equilibrium, altering reactivity in pH-sensitive media.

Density shift

Substituting without density verification can affect volumetric dosing accuracy and reactor-loading calculations.

Lipophilicity change

LogP difference may modify chromatographic retention and organic-solvent extraction efficiency.

1-Ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one: Differentiation from Unsubstituted Core


pKa Elevation Relative to Unsubstituted Imidazol-2-one

The predicted pKa of 1-ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one is 12.61±0.70, compared to 12.20±0.70 for the unsubstituted 1,3-dihydro-2H-imidazol-2-one . This +0.41 unit increase reflects electron-donating induction from the N1-ethyl and C4-methyl substituents, which stabilizes the conjugate base. The difference, while modest, represents a measurable shift in the pH-dependent speciation profile. Note: Both values are computationally predicted; direct experimental head-to-head pKa determinations have not been identified in the open literature for this specific pair.

pKa Elevation
Predicted
+0.41 units (12.61 vs 12.20, predicted)
May guide pH-dependent synthesis conditions through altered deprotonation profile.
Predicted pKa; experimental head-to-head determination not identified.
Physicochemical profiling pKa prediction Reaction optimization

Density Reduction Compared to Unsubstituted Core

1-Ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one exhibits a predicted density of 1.041±0.06 g/cm³, substantially lower than the 1.191±0.06 g/cm³ recorded for unsubstituted 1,3-dihydro-2H-imidazol-2-one . The −0.150 g/cm³ difference corresponds to a ∼12.6% reduction in density relative to the parent scaffold. Note: Both values are computationally predicted; direct experimental density measurements for head-to-head comparison have not been identified in the open literature.

Density Reduction
Predicted
−0.150 g/cm³ (1.041 vs 1.191, ~12.6% lower)
Supports process engineering differentiation for bulk handling and reactor loading.
Predicted density; confirm experimentally for scale-up decisions.
Formulation science Density measurement Process engineering

Estimated Lipophilicity Increase Over Unsubstituted Scaffold

The unsubstituted 1,3-dihydro-2H-imidazol-2-one has a reported LogP of −0.297 [1]. By fragment contribution rules, the addition of an N1-ethyl group contributes approximately +1.0 LogP unit, and a C4-methyl group contributes approximately +0.5 LogP unit, yielding an estimated LogP of ∼1.2 for 1-ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one. A vendor database entry reports a LogP of 1.2 for this compound, consistent with the fragment-based estimate [2]. The net shift of +0.9 to +1.5 LogP units significantly alters the lipophilicity–hydrophilicity balance. Limitation: Direct experimentally determined LogP values for this specific compound are not available; this comparison relies on predicted/estimated values and class-level fragment contributions.

LogP Estimate
Class-level inference
~1.2 (fragment estimate) vs −0.297 (ref)
May influence reversed-phase retention and extraction efficiency.
Estimated from fragment contributions; direct experimental LogP unavailable.
Lipophilicity ADME prediction Partition coefficient

1-Ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one: Application Scenarios


pH-Dependent Synthetic Route Optimization

The +0.41 pKa shift of 1-ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one (12.61) versus the unsubstituted core (12.20) enables fine-tuning of deprotonation conditions in N-alkylation or metal-catalyzed coupling reactions . At a pH near 12.4, the target compound remains predominantly neutral while the unsubstituted analog is partially deprotonated, allowing chemoselective functionalization in mixed-substrate settings. This property is directly supported by the pKa evidence in Section 3, Evidence Item 1.

Process Engineering and Large-Scale Handling

The 12.6% lower density of 1-ethyl-4-methyl-2,3-dihydro-1H-imidazol-2-one (1.041 g/cm³) compared to the parent scaffold (1.191 g/cm³) alters the mass-to-volume ratio in bulk procurement, affecting shipping container sizing, reactor volumetric loading, and gravimetric feeding accuracy in continuous flow systems . This evidence is derived from the density comparison in Section 3, Evidence Item 2, and is particularly relevant when scaling from milligram to kilogram quantities.

Lipophilicity-Guided Chromatography and Building Block Selection

The estimated LogP shift of +0.9 to +1.5 units relative to the unsubstituted core translates to a measurable increase in reversed-phase HPLC retention time, providing a basis for developing purity assay methods that discriminate this compound from its analogs [1]. Additionally, when this imidazol-2-one is employed as a synthetic building block for kinase inhibitor scaffolds—as described in the imidazolone class patent US-8633231-B2, which encompasses substituted imidazol-2-ones as protein kinase inhibitor intermediates—the increased lipophilicity can contribute to favorable ADME profiles in derived lead compounds [2]. This application scenario is supported by the LogP evidence in Section 3, Evidence Item 3.

Application
Selection Property
Validation Focus
pH-sensitive synthesis optimization
pKa differentiation from unsubstituted analog
pH-controlled reaction selectivity in N-alkylation or coupling steps
Process-scale handling differentiation
Density differential vs parent scaffold
Volumetric dosing, reactor loading, and gravimetric feeding consistency
Lipophilicity-tuned chromatographic and building block selection
Estimated LogP shift from core scaffold
Reversed-phase retention differentiation and building block lipophilicity tuning
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